4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
描述
This compound features a benzamide core substituted with a tetrahydrobenzothiazol ring and a sulfamoyl group.
属性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-24(2)13-19-21(20(28)14-24)32-23(25-19)26-22(29)17-9-11-18(12-10-17)33(30,31)27(3)15-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFHRQFKZQPWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C25H24N4O5S
- Molecular Weight : 484.60 g/mol
The structure features a benzamide backbone with a sulfamoyl group and a thiazole derivative, which are critical for its biological activity.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. Inhibition of IDO can enhance the immune response against tumors and infectious diseases .
- Antiviral Activity : Studies have demonstrated that sulfamoylbenzamide derivatives can disrupt viral replication mechanisms. The compound's structural components are believed to interfere with hepatitis B virus (HBV) capsid assembly, thereby reducing viral load .
- Modulation of Receptor Activity : The compound may also interact with various receptors in the central nervous system, potentially influencing neurochemical pathways related to anxiety and depression .
Anticancer Properties
The compound has shown promise in cancer therapy due to its ability to inhibit tumor growth by modulating immune responses. In vitro studies have reported significant reductions in tumor cell viability when treated with the compound at concentrations as low as 1 μM. Furthermore, it has been observed to enhance the efficacy of existing anticancer agents by acting synergistically .
Antiviral Effects
In studies focused on HBV, the compound exhibited IC50 values ranging from 2 to 4 μM against HBeAg secretion, indicating strong antiviral potential. The mechanism involves interrupting the maturation of the viral capsid, preventing the formation of covalently closed circular DNA (cccDNA), which is crucial for HBV persistence .
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Study on IDO Inhibition :
- Antiviral Efficacy Against HBV :
- Neuropharmacological Effects :
Data Table: Summary of Biological Activities
相似化合物的比较
Structural and Functional Comparisons with Analogous Compounds
Sulfonyl-Containing Benzamide Derivatives ()
Compounds [7–9] in share a sulfonylbenzamide scaffold but differ in their heterocyclic substituents. For example:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature a triazole-thione ring instead of the tetrahydrobenzothiazol system.
- Key distinctions: Electronic Effects: The triazole-thione in [7–9] exhibits tautomerism (thione vs. thiol forms), which is absent in the target compound. This tautomerism may influence solubility and binding dynamics .
Table 1: Spectral Data Comparison
| Compound Type | C=O Stretching (cm⁻¹) | C=S Stretching (cm⁻¹) | NH Stretching (cm⁻¹) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 |
| Triazole-thiones [7–9] | Absent | 1247–1255 | 3278–3414 |
The absence of C=O bands in [7–9] confirms cyclization to triazoles, whereas the target compound retains the benzamide carbonyl .
Isoxazole- and Thiadiazole-Based Benzamides ()
Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives 8a–c incorporate isoxazole or pyridine rings, diverging from the tetrahydrobenzothiazol system:
- Key distinctions :
- Heterocyclic Core : The isoxazole-thiadiazole scaffold in 6 introduces planar aromaticity, contrasting with the partially saturated tetrahydrobenzothiazol in the target compound. This difference may affect π-π stacking interactions in biological targets .
- Functional Groups : Derivatives like 8a (two C=O groups at 1679 and 1605 cm⁻¹) exhibit higher polarity than the target compound, which has a single amide carbonyl .
Table 2: Physical Properties of Selected Analogs
| Compound | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~485 (estimated) | Not reported | Benzamide, sulfamoyl |
| 6 | 348.39 | 160 | Isoxazole, thiadiazole |
| 8a | 414.49 | 290 | Pyridine, acetyl, benzamide |
| 8c | 506.59 | 210 | Phenyl nicotinate, benzamide |
The higher melting point of 8a (290°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound .
Tetrahydrobenzothiazol Derivatives (–4)
The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide () shares the tetrahydrobenzothiazol core but differs in the sulfonamide substituent (4-methoxyphenyl vs. N-benzyl-N-methyl in the target):
- Key distinctions: Sulfonamide vs. Sulfamoyl: The methoxy group in ’s compound may enhance solubility via polar interactions, whereas the N-benzyl-N-methyl group in the target compound increases steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
